Structural Scaffold Divergence from Prototypical RORγ Antagonist (±)-ML-209
The target compound (900997-55-9) differs from (±)-ML-209 (CAS 1334526-14-5) by two critical structural features: (i) replacement of the 3,5-dimethylpiperidine linker with a 5-oxopyrrolidin-3-yl ring, and (ii) substitution of the 2-hydroxy-4,6-dimethoxyphenyl moiety with a 3,4-dimethoxyphenyl group lacking the ortho-hydroxy hydrogen-bond donor [1]. These modifications alter the hydrogen-bond donor count from 2 (ML-209) to 1 (900997-55-9) and reduce the topological polar surface area (tPSA) from 97 Ų (ML-209) to 67.9 Ų (900997-55-9) [2]. The lower tPSA predicts enhanced passive membrane permeability relative to ML-209 [3].
| Evidence Dimension | Physicochemical Properties Relevant to Oral Bioavailability |
|---|---|
| Target Compound Data | tPSA = 67.9 Ų; H-bond donors = 1; XLogP3-AA = 3.7 |
| Comparator Or Baseline | (±)-ML-209: tPSA ≈ 97 Ų; H-bond donors = 2 (PubChem computed) |
| Quantified Difference | Δ tPSA ≈ −29 Ų (30% reduction); Δ HBD = −1 |
| Conditions | Computed properties (PubChem 2021.05.07 release); no experimental permeability data available for 900997-55-9 |
Why This Matters
The reduced tPSA and lower hydrogen-bond donor count suggest improved membrane permeability versus ML-209, which is a key selection criterion when prioritizing analogs for cell-based or in vivo RORγ target engagement studies.
- [1] PubChem Compound Summary for CID 43971368. N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide. View Source
- [2] PubChem computed properties for CID 43971368: Topological Polar Surface Area = 67.9 Ų, Hydrogen Bond Donor Count = 1, XLogP3-AA = 3.7. View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997. PSA < 140 Ų and HBD ≤ 5 associated with improved oral absorption. View Source
